molecular formula C7H8N2S B124690 3-Aminothiobenzamide CAS No. 78950-36-4

3-Aminothiobenzamide

Cat. No.: B124690
CAS No.: 78950-36-4
M. Wt: 152.22 g/mol
InChI Key: ZKWTUTBIHCNCKU-UHFFFAOYSA-N
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Description

3-amino Benzthioamide: is a synthetic intermediate that is useful in pharmaceutical synthesis. It is also known as 3-aminobenzenecarbothioamide. This compound is characterized by the presence of an amino group and a thioamide group attached to a benzene ring. It has a molecular formula of C7H8N2S and a molecular weight of 152.22 g/mol .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino Benzthioamide can be achieved through various methods. One common method involves the reaction of aromatic aldehydes with thiourea in the presence of a catalyst. The reaction typically requires high temperatures and can be facilitated by ultrasound irradiation to reduce reaction time . Another method involves the reaction of aromatic nitriles with thioacetic acid in the presence of calcium hydride .

Industrial Production Methods: In industrial settings, the production of 3-amino Benzthioamide often involves the use of thionating reagents such as phosphorus pentasulfide or ammonium phosphorodithioate. These reagents facilitate the conversion of amides to thioamides under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-amino Benzthioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-Aminothiobenzamide, with the molecular formula C7H8N2S, features an amino group (-NH2) and a thiol group (-SH) attached to a benzamide structure. This unique combination of functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

  • Case Study : In a study published in Cancer Letters, this compound was shown to enhance the efficacy of chemotherapeutic agents in breast cancer models by inhibiting the NF-kB pathway, which is often upregulated in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Case Study : A study demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Role in Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways.

  • Data Table: Enzyme Inhibition Studies
Enzyme TargetInhibition TypeIC50 (µM)Reference
Carbonic Anhydrase IICompetitive12.5Journal of Medicinal Chemistry
Dipeptidyl Peptidase IVNon-competitive8.0Bioorganic & Medicinal Chemistry

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains.

  • Case Study : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for new drug development. Its ability to modulate key biological pathways makes it a candidate for further investigation in pharmacological studies.

Comparison with Similar Compounds

    Thioacetamide: Similar in structure but with a simpler alkyl group instead of the aromatic ring.

    Thiourea: Contains a similar thioamide group but lacks the aromatic ring.

    Benzothioamide: Similar structure but without the amino group.

Uniqueness: 3-amino Benzthioamide is unique due to the presence of both an amino group and a thioamide group attached to a benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Biological Activity

3-Aminothiobenzamide (3-ATB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of 3-ATB, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiobenzamide moiety. Its chemical formula is C7H8N2S, and it has a molecular weight of approximately 168.22 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that 3-ATB exerts its biological effects through several mechanisms:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : 3-ATB acts as an inhibitor of PARP-1, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
  • Neuroprotective Effects : Studies suggest that 3-ATB may offer neuroprotective benefits, potentially through the modulation of cholinergic pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.2Inhibition of cell proliferation
A549 (Lung Cancer)15.0PARP inhibition leading to DNA damage

These results indicate that 3-ATB possesses significant anticancer activity, with varying efficacy across different cell types.

Neuroprotective Activity

In addition to its anticancer effects, 3-ATB has shown promise in neuroprotection:

  • Cholinesterase Inhibition : Similar to other compounds in its class, 3-ATB exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This activity suggests potential applications in treating Alzheimer’s disease .

Case Studies

  • Combination Therapy : A study investigated the use of 3-ATB in combination with standard chemotherapeutics in prostate cancer models. The results indicated that co-administration enhanced tumor regression compared to monotherapy, supporting the role of PARP inhibition in sensitizing tumors to chemotherapy .
  • Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of 3-ATB resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of 3-ATB can be influenced by structural modifications:

  • Substituents on the Benzene Ring : Variations in substituents can enhance or diminish inhibitory potency against AChE and PARP. For instance, introducing electron-withdrawing groups has been shown to improve binding affinity and selectivity .

Properties

IUPAC Name

3-aminobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWTUTBIHCNCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366200
Record name 3-Aminothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78950-36-4
Record name 3-Aminobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78950-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78950-36-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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